![molecular formula C15H19N3O2 B2840735 N-(呋喃-2-基甲基)-N-((1-甲基-1,4,5,6-四氢环戊[c]吡唑-3-基)甲基)乙酰胺 CAS No. 1798517-06-2](/img/structure/B2840735.png)
N-(呋喃-2-基甲基)-N-((1-甲基-1,4,5,6-四氢环戊[c]吡唑-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
- 合成技术:合成了具有与目标化合物结构相似的吡唑啉衍生物的新型化合物,显示了为各种应用创造不同分子的潜力 (Rani、Yusuf、Khan、Sahota 和 Pandove,2015)。
- 晶体结构:分析了相关化合物的晶体结构,有助于理解分子几何形状和潜在的相互作用 (霍静倩等人,2016)。
生物活性
- 抗菌特性:某些衍生物表现出有希望的抗菌活性,表明在对抗细菌感染方面具有潜在的应用 (El-Wahab 等人,2011)。
- 抗真菌和抗菌作用:合成的杂环化合物,包括与指定化合物结构相关的那些,已显示出显着的抗真菌和抗菌活性 (Kaplancıklı 等人,2013)。
潜在应用
- 抗氧化特性:在咖啡中发现的某些杂环化合物可能与指定化合物具有结构相似性,表现出抗氧化活性,表明在食品保鲜和保健品中具有潜在的应用 (Yanagimoto、Lee、Ochi 和 Shibamoto,2002)。
- 癌症研究:已研究呋喃衍生物和相关化合物的在癌症研究中的潜在作用,为新型治疗剂的开发提供见解 (Cohen、Ertürk、von Esch、Corvetti 和 Bryan,1975)。
化学性质
- 脱羧克莱森重排:涉及呋喃化合物衍生物的研究,包括脱羧克莱森重排反应,有助于理解化学性质和反应 (Craig、King、Kley 和 Mountford,2005)。
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation, angiogenesis, and other processes that contribute to tumor growth. The specific interaction of the compound with EGFR has been explored through molecular docking .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. EGFR is known to activate the PI3K/AKT pathway, which promotes cell survival and growth, and the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation. By inhibiting EGFR, this compound can potentially disrupt these pathways, leading to reduced tumor growth .
Pharmacokinetics
The compound’s potent anticancer activities against certain cancer cell lines suggest it may have favorable bioavailability .
Result of Action
The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines, such as the human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It shows weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702) . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(19)18(9-12-5-4-8-20-12)10-14-13-6-3-7-15(13)17(2)16-14/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSTYFCNHNACEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)CC2=NN(C3=C2CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。